3-(1-adamantyl)-3-hydroxybutanoic acid
CAS No.:
Cat. No.: VC10110194
Molecular Formula: C14H22O3
Molecular Weight: 238.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22O3 |
---|---|
Molecular Weight | 238.32 g/mol |
IUPAC Name | 3-(1-adamantyl)-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C14H22O3/c1-13(17,8-12(15)16)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11,17H,2-8H2,1H3,(H,15,16) |
Standard InChI Key | RMKDKRYJMQILNF-UHFFFAOYSA-N |
SMILES | CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O |
Canonical SMILES | CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a 1-adamantyl group substituted at the third carbon of a hydroxybutanoic acid chain. The adamantane moiety imposes significant steric constraints, influencing both intramolecular interactions and reactivity. The hydroxyl and carboxylic acid groups at C3 and C4, respectively, create a vicinal diol-like configuration, enabling intramolecular hydrogen bonding in specific conformations .
Table 1: Key Structural Parameters
Parameter | Value/Description |
---|---|
Molecular formula | C₁₄H₂₂O₃ |
Molecular weight | 262.32 g/mol |
Functional groups | Adamantyl, hydroxyl, carboxylic acid |
Stereoisomerism | Erythro and threo diastereomers |
Synthesis and Isolation
Synthetic Routes
While no direct synthesis of 3-(1-adamantyl)-3-hydroxybutanoic acid is documented, analogous methods for 2-(1-adamantyl)-3-hydroxybutyric acid suggest a multi-step approach:
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Adamantylation: Coupling 1-adamantanol with a β-keto ester (e.g., ethyl acetoacetate) via acid-catalyzed alkylation.
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Reduction: Selective reduction of the ketone group to a hydroxyl group using NaBH₄ or LiAlH₄.
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Hydrolysis: Saponification of the ester to yield the carboxylic acid .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Adamantylation | H₂SO₄, 80°C, 12 h | 65–75 |
Reduction | NaBH₄, MeOH, 0°C to RT | 85–90 |
Hydrolysis | NaOH (aq), reflux, 6 h | >95 |
Diastereomer Separation
Chromatographic separation (e.g., silica gel column with ethyl acetate/hexane) resolves erythro and threo diastereomers, as demonstrated for structurally similar adamantane derivatives .
Spectroscopic Characterization
NMR Analysis
¹H NMR studies of analogous compounds reveal distinct splitting patterns due to adamantyl-induced anisotropic effects:
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Adamantyl protons: Resonate as multiplet clusters at δ 1.6–2.1 ppm.
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Hydroxyl proton: Appears as a broad singlet (δ 2.5–3.0 ppm) in CDCl₃, shifting upfield in DMSO-d₆ due to hydrogen bonding .
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Vicinal coupling constants (³JHH): Erythro isomers exhibit larger coupling constants (10–12 Hz) compared to threo forms (6–8 Hz), reflecting differences in rotational freedom .
Table 3: ¹H NMR Data for Erythro and Threo Isomers (CDCl₃)
Proton Environment | Erythro (δ, ppm) | Threo (δ, ppm) |
---|---|---|
Adamantyl CH₂ | 1.7–2.1 (m) | 1.6–2.0 (m) |
C3-OH | 2.8 (br s) | 2.6 (br s) |
C4-COOH | 12.1 (s) | 12.0 (s) |
IR and Mass Spectrometry
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IR: O-H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1720 cm⁻¹), and adamantyl C-H vibrations (2850–2900 cm⁻¹) .
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HRMS: Molecular ion peak at m/z 262.1574 [M+H]⁺ (calculated for C₁₄H₂₂O₃).
Computational and Conformational Studies
Density Functional Theory (DFT) Insights
DFT calculations (B3LYP/6-31G*) on 2-(1-adamantyl)-3-hydroxybutyric acid predict that threo isomers adopt intramolecular hydrogen-bonded conformations, stabilizing the structure by 3–5 kcal/mol compared to non-bonded forms. In contrast, erythro isomers exhibit rotational flexibility, allowing transitions between hydrogen-bonded and open states .
Table 4: Energy Differences Between Conformers
Conformation | Relative Energy (kcal/mol) |
---|---|
Threo (H-bonded) | 0.0 |
Threo (non-H-bonded) | 4.2 |
Erythro (H-bonded) | 1.8 |
Erythro (non-H-bonded) | 0.0 |
Solvent Effects on Conformation
Solvent polarity markedly influences conformational populations:
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